N-Methyl Substitution Eliminates a Hydrogen-Bond Donor Relative to the Des-Methyl Analog
The target compound bears an N-methyl group on the pyrrolo[3,2-b]pyridine lactam nitrogen, whereas the closest commercial analog, spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride (CAS 1864062-39-4), carries a free NH at this position . This methylation eliminates one hydrogen-bond donor (HBD), reducing the HBD count from 3 (des-methyl) to 2 (target compound), while the hydrogen-bond acceptor count remains at 3 for both . In CNS drug discovery, reducing HBD count is a well-established strategy for improving passive permeability and brain penetration [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD (based on SMILES: O=C1N(C)c2c(C31CCCNC3)nccc2) |
| Comparator Or Baseline | CAS 1864062-39-4 (des-methyl analog): 3 HBD (free NH on pyrrolo lactam) |
| Quantified Difference | Reduction of 1 HBD (~33% decrease in HBD count) |
| Conditions | Structural analysis based on SMILES and InChI; experimental permeability data not available for this compound pair |
Why This Matters
For CNS-targeted projects, lower HBD count correlates with improved blood-brain barrier permeability, making the N-methylated analog a preferred choice when CNS penetration is a design objective.
- [1] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1(6), 435-449. View Source
